5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Overview
Description
5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a chemical compound that has been studied for its potential applications in cancer therapy . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, has been reported in the literature . The design strategy involved introducing a group that could provide a hydrogen bond acceptor of suitable size into the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring .Molecular Structure Analysis
The molecular structure of 1H-pyrrolo[2,3-b]pyridine, the parent compound of 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, consists of a pyridine ring fused with a pyrrole ring .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives, including 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, have been studied for their potent activities against fibroblast growth factor receptors (FGFRs) . These compounds have shown inhibitory activity against FGFR1, 2, and 3 .Scientific Research Applications
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
This compound has been used in the synthesis of derivatives that have shown potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors, making FGFR a significant target for cancer therapy .
Breast Cancer Treatment
In vitro studies have shown that these derivatives can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibited the migration and invasion of 4T1 cells .
VEGFR-2 Inhibitors
1H-Pyrrolo[2,3-b]pyridin-5-ol, a related compound, has been used as a reagent in the synthesis of potent VEGFR-2 inhibitors . VEGFR-2 is a key regulator in growth, progression, survival, metabolism, protein synthesis, and angiogenesis of breast cancer .
Colorectal Cancer Treatment
1H-Pyrrolo[2,3-b]pyridine derivatives have been discovered as potent Type II CDK8 inhibitors against colorectal cancer . CDK8 is a cyclin-dependent kinase that plays a crucial role in promoting colorectal cancer.
Anti-fibrosis Activity
Some derivatives of this compound have displayed better anti-fibrosis activity than Pirfenidone (PFD), a drug used to treat idiopathic pulmonary fibrosis .
Synthesis of Novel Compounds
This compound has been used as a starting material in the synthesis of novel compounds with potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one interacts with its targets by inhibiting the FGFRs . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFRs by 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one affects several biochemical pathways. The most notable among these are the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, this compound disrupts these pathways, potentially halting the progression and development of several cancers .
Pharmacokinetics
It’s noted that the compound has a low molecular weight , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
The inhibition of FGFRs by 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one results in significant molecular and cellular effects. In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Future Directions
The future directions for the research on 5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one and its derivatives could involve further optimization of the compounds for increased potency against FGFRs . This could potentially lead to the development of new therapeutic agents for the treatment of various types of cancers .
properties
IUPAC Name |
5-amino-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-5-1-4-2-6(11)10-7(4)9-3-5/h1,3H,2,8H2,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSFQRRKJVNHDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=CC(=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1H-pyrrolo[2,3-b]pyridin-2(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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